5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione
Overview
Description
5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione is a chemical compound with the molecular formula C8H4N4O2 . It’s a type of heterocyclic compound .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride in Friedel-Crafts reaction conditions formed with benzene the corresponding 1,6-dibenzoyl derivative 2, which reacted with alcohols and amines to give the keto esters and keto amides of 4 (5)-benzoylimidazol-5 (4)-carboxylic acids .Molecular Structure Analysis
The molecular structure of 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione involves one-dimensional chains of imidazole (im) molecules linked together by strong hydrogen bonds. The O…N (im) separation and O-H (…N) distance are 2.6906 (17) and 1.74 (2) A, respectively, and the O-H…N angle is 173 (2) degrees .Chemical Reactions Analysis
The compound can undergo reactions under certain conditions. For example, in Friedel-Crafts reaction conditions, it can form a 1,6-dibenzoyl derivative, which can further react with alcohols and amines .Scientific Research Applications
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Synthesis and Structural Evidence
- Field : Organic Chemistry
- Application Summary : This compound has been synthesized and its structure has been studied using X-ray crystallography .
- Methods : The synthesis of derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione is described in the study . The mechanism of the reaction is discussed and the chemical, spectral and X-ray data giving the evidence of the structure of these compounds are presented .
- Results : X-ray studies were carried out on compound 6c (C 24 H 22 N 6 O 2) with a =9.250 (3), b =11.879 (3), c =10.250 (3), Z =2 and space group P 2 1 / a . The structure was solved using direct methods and refined by weighted full-matrix least squares .
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Synthesis and Reactions
- Field : Organic Chemistry
- Application Summary : 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride in Friedel-Crafts reaction conditions formed with benzene the corresponding 1,6-dibenzoyl derivative 2, which reacted with alcohols and amines to give the keto esters and keto amides of 4 (5)-benzoylimidazol-5 (4)-carboxylic acids .
- Methods : The study describes the Friedel-Crafts reaction conditions that lead to the formation of the 1,6-dibenzoyl derivative . This derivative then reacts with alcohols and amines to give the keto esters and keto amides .
- Results : The study provides a new method for the synthesis of keto esters and keto amides from 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride .
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Friedel-Crafts Reaction
- Field : Organic Chemistry
- Application Summary : This compound can be used in Friedel-Crafts reaction conditions to form the corresponding 1,6-dibenzoyl derivative .
- Methods : The study describes the reaction conditions that lead to the formation of the 1,6-dibenzoyl derivative . This derivative then reacts with alcohols and amines to give the keto esters and keto amides .
- Results : The study provides a new method for the synthesis of keto esters and keto amides from 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride .
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2,3,7,8-tetrachloro Derivative
- Field : Organic Chemistry
- Application Summary : The 2,3,7,8-tetrachloro derivative of this compound may have potential applications .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained from the use of this derivative are not specified in the source .
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Chemical Synthesis
- Field : Organic Chemistry
- Application Summary : This compound is used in the chemical industry for the synthesis of various organic compounds .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained from the use of this compound in chemical synthesis are not specified in the source .
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Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application Summary : The 2,3,7,8-tetrachloro derivative of this compound may have potential applications in pharmaceutical research .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained from the use of this derivative in pharmaceutical research are not specified in the source .
properties
IUPAC Name |
1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-9-1-3-11(5)8(14)6-10-2-4-12(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCQSDINJJQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N3C=CN=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504959 | |
Record name | 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione | |
CAS RN |
79711-73-2 | |
Record name | 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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